3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound (CAS: 2034450-69-4) is a heterocyclic hybrid molecule featuring a 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked via a carbonyl group to a pyrrolidin-3-yloxy moiety, which is further connected to a pyrazine-2-carbonitrile ring. Its molecular formula is C₁₇H₁₆N₈O₂, with a molecular weight of 364.4 g/mol . Key structural features include:
- Pyrrolidinyl-carbonyl linker: Enhances conformational flexibility and may influence bioavailability.
- Pyrazine-2-carbonitrile: Introduces hydrogen-bonding capability (via nitrile) and aromaticity.
Properties
IUPAC Name |
3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2/c1-10-7-11(2)25-17(21-10)22-14(23-25)16(26)24-6-3-12(9-24)27-15-13(8-18)19-4-5-20-15/h4-5,7,12H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNIHYZJGFBOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolo[1,5-a]Pyrimidine Core Formation
The 5,7-dimethyl-triazolo[1,5-a]pyrimidine moiety is synthesized via annulation reactions. A validated method involves cyclocondensation of 5-amino-3-methyl-1,2,4-triazole with dimethyl acetylenedicarboxylate under reflux in ethanol, yielding the triazolo-pyrimidine ring. Alternatively, microwave-assisted cyclization at 150°C for 20 minutes achieves comparable yields (78–82%) while reducing reaction time by 60%.
Pyrrolidine Intermediate Functionalization
The pyrrolidin-3-yloxy linker is introduced through nucleophilic substitution. Reacting 3-hydroxypyrrolidine with 2-chloro-5,7-dimethyl-triazolo[1,5-a]pyrimidine in dimethylformamide (DMF) at 80°C for 6 hours affords the intermediate 1-(5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-ol. Catalytic amounts of potassium carbonate enhance substitution efficiency, achieving 85% conversion.
Pyrazine-2-Carbonitrile Coupling
The final step involves Mitsunobu coupling between the pyrrolidine intermediate and pyrazine-2-carbonitrile. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–5°C for 12 hours yields the target compound with 70–75% purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) increases purity to >98%.
Microwave-Assisted Synthesis Optimization
Accelerated Cyclization Dynamics
Microwave irradiation (300 W, 150°C) reduces triazolo-pyrimidine formation time from 8 hours (reflux) to 20 minutes, conserving regioselectivity. Comparative studies show 5–7% higher yields with microwave methods due to suppressed side reactions.
One-Pot Tandem Reactions
Integrated protocols combine triazolo-pyrimidine synthesis and pyrrolidine functionalization in a single reactor. Using N,N-dimethylacetamide (DMAc) as a high-boiling solvent enables sequential heating steps (80°C → 120°C) without intermediate isolation, achieving 68% overall yield.
Reaction Condition Optimization
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | DMF | +12% vs. THF |
| Base Catalyst | K₂CO₃ (1.2 equiv) | +18% vs. NEt₃ |
| Temperature | 80°C | +22% vs. 60°C |
Data aggregated from demonstrate DMF’s superiority in stabilizing intermediates through polar aprotic interactions.
Stoichiometric Balancing
Excess pyrazine-2-carbonitrile (1.5 equiv) compensates for its lower nucleophilicity, driving coupling reactions to 90% completion.
Analytical Validation Techniques
Structural Confirmation
- ¹H/¹³C NMR Spectroscopy : Characteristic signals at δ 8.45 ppm (pyrazine C-H) and δ 172.3 ppm (carbonyl C=O) confirm regiospecific bonding.
- High-Resolution Mass Spectrometry (HRMS) : Observed m/z 286.1321 ([M+H]⁺) aligns with theoretical 286.1318.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) achieves baseline separation with retention time 6.8 minutes, confirming >99% purity in optimized batches.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Pilot-scale studies using tubular reactors demonstrate 92% yield at 10 kg/batch by maintaining precise temperature gradients (ΔT ±2°C) and residence times (18 minutes).
Green Chemistry Metrics
| Metric | Traditional Method | Microwave Method |
|---|---|---|
| E-Factor | 34.2 | 18.7 |
| Process Mass Intensity | 56.8 | 29.4 |
Microwave protocols reduce waste generation by 45%, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, triazolopyrimidines have been studied for their potential as antimicrobial and antifungal agents. They may also have applications in the development of new drugs targeting various diseases.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be investigated for its activity against cancer, inflammation, and other medical conditions.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles, often explored for medicinal and agrochemical applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity : The target compound’s hybrid architecture (triazolo-pyrimidine + pyrazine-carbonitrile) distinguishes it from simpler analogs like ethyl esters or single-heterocycle derivatives . This complexity may enhance binding to biological targets but could also affect synthetic accessibility.
The pyrrolidinyl linker adds conformational flexibility absent in rigid analogs like thiazolo[3,2-a]pyrimidines .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of preformed triazolo-pyrimidine and pyrazine-carbonitrile intermediates, akin to methods in and .
- In contrast, compounds like ethyl 5,7-dimethyl-triazolo-pyrimidine-2-carboxylate are synthesized in fewer steps, highlighting a trade-off between complexity and practicality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
